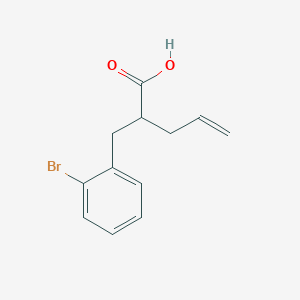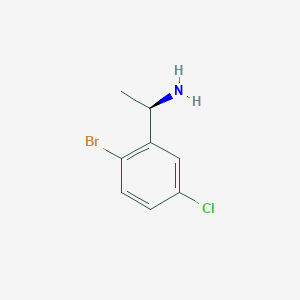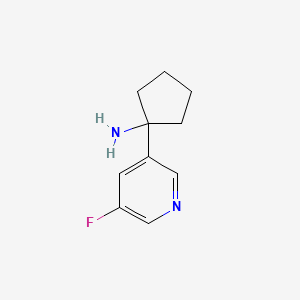
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C10H13FN2 It is characterized by a cyclopentane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and cyclopentanone.
Formation of Intermediate: The first step involves the reaction of 5-fluoropyridine with cyclopentanone to form an intermediate compound, 3-(5-fluoropyridin-3-yl)cyclopentan-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine can be compared with similar compounds such as:
2-(5-Fluoropyridin-3-yl)cyclopentan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one: An intermediate in the synthesis of this compound, with a ketone group instead of an amine group.
Eigenschaften
Molekularformel |
C10H13FN2 |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
1-(5-fluoropyridin-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H13FN2/c11-9-5-8(6-13-7-9)10(12)3-1-2-4-10/h5-7H,1-4,12H2 |
InChI-Schlüssel |
GBJPULKMUWMPNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=CN=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


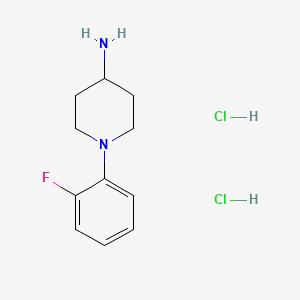
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
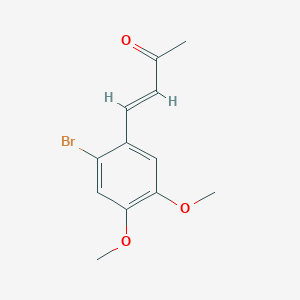
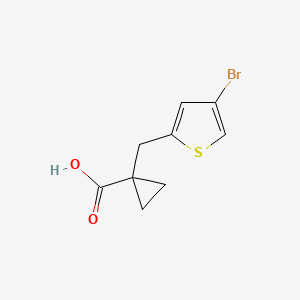
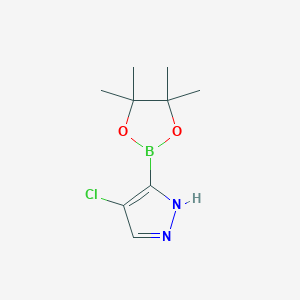
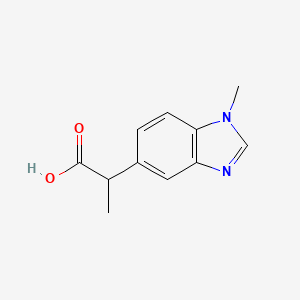
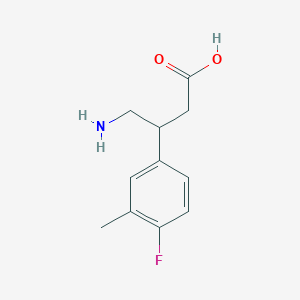
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)
![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

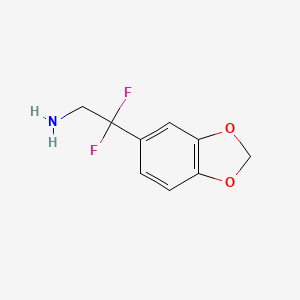
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
